4-Amino-2,5-difluorobenzotrifluoride

Description

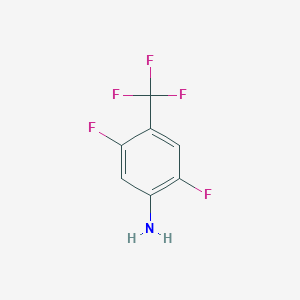

Structure

3D Structure

Properties

IUPAC Name |

2,5-difluoro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5N/c8-4-2-6(13)5(9)1-3(4)7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEXXFHBKBTGJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)N)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372205 | |

| Record name | 4-Amino-2,5-difluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114973-22-7 | |

| Record name | 4-Amino-2,5-difluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2,5-difluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2,5-difluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Amino-2,5-difluorobenzotrifluoride, a key intermediate in pharmaceutical research and development.

Core Chemical Properties

This compound, also known as 2,5-difluoro-4-(trifluoromethyl)aniline, is a white crystalline solid at room temperature.[1] It exhibits low solubility in water but is soluble in various organic solvents.[1] This compound is noted for its high chemical stability.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 114973-22-7 | [2] |

| Molecular Formula | C₇H₄F₅N | [2] |

| Molecular Weight | 197.11 g/mol | [2] |

| Boiling Point | 196 °C | [2] |

| Density | 1.512 g/cm³ | [2] |

| Vapor Pressure | 0.701 mmHg at 25°C | [2] |

| Flash Point | 75.5 °C | [2] |

| Refractive Index | 1.443 | [2] |

| Physical State | White Crystalline Solid | [1] |

| Solubility | Low in water, soluble in organic solvents | [1] |

Synthesis and Purification

A potential synthetic route could be the amination of 2,5-difluoro-1-(trifluoromethyl)benzene. This reaction would likely be carried out in a sealed, pressure-resistant vessel, such as an autoclave, at elevated temperatures and pressures.[3]

Purification of the final product would typically involve standard laboratory techniques. These can include:

-

Distillation: To separate the product from unreacted starting materials and lower-boiling impurities.[3]

-

Column Chromatography: To achieve high purity by separating the target compound from closely related impurities.[4] The choice of eluent would be critical and determined through techniques like thin-layer chromatography (TLC).[4]

Spectroscopic Analysis

Detailed experimental spectra for this compound are not widely published. However, the expected ¹H and ¹³C NMR spectral data can be predicted based on the structure and data from similar compounds.

Expected ¹H NMR Spectral Data: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons and the amine protons. The coupling patterns of the aromatic protons would be complex due to coupling with each other and with the fluorine atoms on the ring.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would display signals for each of the seven carbon atoms in the molecule. The carbon signals of the aromatic ring will show splitting due to coupling with the attached fluorine atoms (C-F coupling). The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals.[5] The presence of the trifluoromethyl group is particularly significant in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of the molecule to its biological target.[6]

While the specific signaling pathways modulated by drugs derived directly from this compound are not extensively documented, its structural motifs are found in compounds targeting a range of biological pathways. For instance, trifluoromethylated anilines are core components of molecules designed as inhibitors of various kinases and receptor antagonists, which are crucial in oncology and the treatment of neurological disorders.[6][7] The strategic placement of fluorine atoms can also influence the pharmacokinetic properties of a drug, leading to improved efficacy.[6]

Further research into the synthesis of novel derivatives of this compound could lead to the discovery of new therapeutic agents that target specific signaling pathways involved in various diseases.

Experimental Workflows

The following diagrams, generated using the DOT language, illustrate logical workflows for the synthesis and purification of this compound.

Caption: General synthesis workflow for this compound.

Caption: A two-step purification workflow for this compound.

Safety and Handling

This compound is a chemical that should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[3] Work should be conducted in a well-ventilated area or under a chemical fume hood.[3]

References

An In-depth Technical Guide to 4-Amino-2,5-difluorobenzotrifluoride

CAS Number: 114973-22-7

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-2,5-difluorobenzotrifluoride, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. This document consolidates available physicochemical data, safety information, and discusses its potential applications, particularly as an intermediate in the synthesis of novel compounds.

Physicochemical Properties

This compound is a white crystalline solid at room temperature. It is characterized by its stability under normal conditions and its solubility in various organic solvents. The trifluoromethyl group and fluorine atoms on the benzene ring contribute to its unique electronic properties and lipophilicity, making it a valuable building block in the design of bioactive molecules. The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 114973-22-7 | |

| Molecular Formula | C₇H₄F₅N | |

| Molecular Weight | 197.11 g/mol | |

| Appearance | White crystalline solid | |

| Boiling Point | 195-197 °C | |

| Density | 1.512 g/cm³ | |

| Flash Point | 75.5 °C | |

| Vapor Pressure | 0.701 mmHg at 25 °C | |

| Solubility | Soluble in organic solvents |

Synthesis and Reactivity

While detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively published in readily accessible literature, general synthetic approaches can be inferred from standard organic chemistry principles and literature on related compounds. The preparation is generally described as complex, often involving substitution or reduction reactions of a difluorobenzotrifluoride precursor.

A potential synthetic pathway can be visualized as a multi-step process, likely starting from a commercially available substituted benzotrifluoride. The introduction of the amino group is a key transformation.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) for this compound are not widely available in public databases. For researchers requiring this information, it is recommended to acquire the compound from a commercial supplier and perform the necessary analytical characterization.

Applications in Drug Development and Research

This compound is primarily recognized as a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.

Its potential applications include:

-

Building Block for Active Pharmaceutical Ingredients (APIs): This compound serves as a scaffold for the synthesis of more complex molecules with potential therapeutic activities. It has been associated with compounds possessing sedative, hypnotic, and analgesic effects, suggesting its utility in the development of agents targeting the central nervous system, such as anti-anxiety drugs, antidepressants, and sleep aids.

-

Agrochemicals: Similar fluorinated anilines are used in the synthesis of modern pesticides and herbicides.

-

Materials Science: The unique electronic properties imparted by the fluorine and trifluoromethyl groups make it a candidate for incorporation into advanced materials, such as those used in Organic Light-Emitting Diodes (OLEDs).

Due to the general nature of the available information, no specific signaling pathways involving this compound can be detailed at this time.

Safety and Handling

This compound is considered toxic if inhaled, in contact with skin, or if swallowed. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Key Safety Precautions:

-

Personal Protective Equipment: Wear suitable protective clothing, gloves, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust.

-

First Aid (Eyes): In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

-

Emergency: In case of accident or if you feel unwell, seek medical advice immediately and show the label where possible.

Conclusion

This compound is a fluorinated building block with significant potential for the development of new pharmaceuticals and advanced materials. While there are gaps in the publicly available data, particularly concerning a specific melting point, detailed synthesis protocols, and comprehensive spectroscopic information, its fundamental physicochemical properties and general applications highlight its importance for the research and development community. As with any specialized chemical, appropriate safety measures must be strictly followed during its handling and use.

In-Depth Technical Guide to 2,5-Difluoro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoro-4-(trifluoromethyl)aniline is a fluorinated aromatic amine that serves as a critical building block in the synthesis of advanced materials and complex organic molecules. Its unique substitution pattern, featuring two fluorine atoms and a trifluoromethyl group on the aniline core, imparts distinct electronic properties and chemical reactivity. These characteristics make it a valuable intermediate in the development of pharmaceuticals and materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs). This guide provides a comprehensive overview of the known physical properties, synthesis, and applications of this compound.

Core Physical Properties

Precise experimental data for all physical properties of 2,5-difluoro-4-(trifluoromethyl)aniline are not widely available in publicly accessible literature. The following table summarizes the available data, primarily sourced from chemical suppliers. It is important to note that these values may be predicted or estimated and should be confirmed through experimental validation.

| Property | Value | Source |

| CAS Number | 114973-22-7 | [1] |

| Molecular Formula | C₇H₄F₅N | [1] |

| Molecular Weight | 197.11 g/mol | [2][3] |

| Boiling Point | 185.3 ± 40.0 °C at 760 mmHg | [4] |

| Density | 1.5 ± 0.1 g/cm³ | [4] |

| Melting Point | Not Available | |

| Solubility | Not Available |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of 2,5-difluoro-4-(trifluoromethyl)aniline is not readily found in the surveyed literature, its synthesis can be conceptualized through established organic chemistry reactions. A plausible synthetic route is outlined below. This proposed pathway is for illustrative purposes and would require optimization and experimental verification.

Logical Synthesis Workflow

Caption: A logical workflow for the synthesis of 2,5-difluoro-4-(trifluoromethyl)aniline.

Characterization: The successful synthesis of the target compound would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹⁹F NMR, and ¹³C NMR would be essential to confirm the connectivity and substitution pattern of the molecule.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H stretches of the amine and C-F bonds.

Applications in Research and Development

The unique electronic properties conferred by the fluorine and trifluoromethyl substituents make 2,5-difluoro-4-(trifluoromethyl)aniline a compound of interest in several high-technology fields.

Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, fluorinated compounds are crucial for developing stable and efficient materials. 2,5-Difluoro-4-(trifluoromethyl)aniline serves as a key synthesis intermediate for creating novel host and emitter materials for OLEDs. The electron-withdrawing nature of the fluoro and trifluoromethyl groups can be exploited to tune the energy levels (HOMO/LUMO) of the final OLED materials, leading to improved charge injection and transport, and ultimately, enhanced device performance and longevity.[5]

The general structure of an OLED device and the role of its organic layers are depicted below.

Caption: Simplified structure of an Organic Light-Emitting Diode (OLED).

Pharmaceutical and Agrochemical Synthesis

The incorporation of fluorine and trifluoromethyl groups into bioactive molecules is a well-established strategy in medicinal and agricultural chemistry. These groups can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. As a substituted aniline, 2,5-difluoro-4-(trifluoromethyl)aniline is a versatile precursor for the synthesis of a wide range of more complex molecules with potential therapeutic or pesticidal applications. The aniline functional group provides a reactive handle for various chemical transformations, allowing for its incorporation into diverse molecular scaffolds.

References

An In-depth Technical Guide to the Molecular Structure of 4-Amino-2,5-difluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 4-Amino-2,5-difluorobenzotrifluoride, a fluorinated aromatic compound of interest in medicinal chemistry and drug development. This document collates available physicochemical data, outlines detailed experimental and computational methodologies for structural elucidation, and explores its potential biological significance, particularly in the context of central nervous system targets. The information is presented to facilitate further research and application of this molecule in the development of novel therapeutics.

Introduction

This compound, also known by its IUPAC name 2,5-Difluoro-4-(trifluoromethyl)aniline, is a substituted aniline derivative with the chemical formula C₇H₄F₅N.[1] Its structure is characterized by a benzene ring substituted with an amino group, two fluorine atoms, and a trifluoromethyl group. This combination of functional groups imparts unique electronic and conformational properties, making it a valuable intermediate in organic synthesis.[1] Notably, this compound has been investigated for its potential sedative, hypnotic, and analgesic effects, suggesting its interaction with targets within the central nervous system.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₇H₄F₅N | [1] |

| IUPAC Name | 2,5-Difluoro-4-(trifluoromethyl)aniline | [1] |

| CAS Number | 114973-22-7 | |

| Molar Mass | 197.11 g/mol | |

| Appearance | White crystalline solid | [1] |

| Boiling Point | 196 °C | |

| Density | 1.512 g/cm³ | |

| Flash Point | 75.5 °C | |

| Vapor Pressure | 0.701 mmHg at 25 °C | |

| Refractive Index | 1.443 |

Molecular Structure and Spectroscopic Data

While a definitive crystal structure from X-ray diffraction analysis for this compound is not publicly available in open-access crystallographic databases, its molecular geometry can be predicted with high accuracy using computational methods and inferred from spectroscopic data.

Predicted Molecular Geometry

Computational modeling using Density Functional Theory (DFT) is a powerful tool for predicting the three-dimensional structure of molecules, including bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations would reveal a planar aromatic ring with the amino and trifluoromethyl groups extending from it. The fluorine substituents will influence the electron distribution and geometry of the benzene ring.

A detailed computational protocol for predicting the molecular structure is provided in Section 4.2.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for confirming the identity and elucidating the structural features of this compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino group. The coupling patterns and chemical shifts of the aromatic protons would be influenced by the fluorine and trifluoromethyl substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The chemical shifts of the aromatic carbons will be significantly affected by the attached fluorine and trifluoromethyl groups.

-

¹⁹F NMR: Fluorine NMR is a particularly informative technique for this molecule, with expected signals for the two fluorine atoms on the ring and the three fluorine atoms of the trifluoromethyl group, each with characteristic chemical shifts and coupling constants.

A general protocol for NMR data acquisition is detailed in Section 4.3.1.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H stretching vibrations of the amino group, C-F stretching vibrations, and the vibrations of the aromatic ring.

A general protocol for FTIR data acquisition is provided in Section 4.3.2.

Experimental and Computational Protocols

This section provides detailed methodologies for the synthesis, structural characterization, and computational analysis of this compound.

Synthesis Protocol

The synthesis of this compound can be achieved through various synthetic routes, often involving the amination of a corresponding halogenated benzotrifluoride precursor. A general method involves the reaction of 3,4-difluorobenzotrifluoride with anhydrous ammonia under pressure.[2]

Reaction Scheme:

Figure 1: General synthesis scheme.

Procedure:

-

A pressure-resistant vessel (e.g., an autoclave) is charged with 3,4-difluorobenzotrifluoride.

-

Anhydrous ammonia (liquid or gaseous) is introduced into the vessel. A molar excess of ammonia is typically used.[2]

-

The vessel is sealed and heated to a temperature in the range of 80-120 °C.[2]

-

The reaction is maintained at this temperature under pressure for a period of 1 to 100 hours.[2]

-

After cooling, the excess ammonia is vented, and the crude product is purified, typically by distillation or recrystallization, to yield this compound.

Computational Protocol for Structural Analysis

Software: Gaussian, ORCA, or similar quantum chemistry software packages. Method: Density Functional Theory (DFT). Basis Set: A basis set such as 6-311++G(d,p) is recommended for accurate geometry optimization and property calculations.

Procedure:

-

Construct the 3D model of this compound.

-

Perform a geometry optimization calculation to find the lowest energy conformation.

-

Following optimization, perform a frequency calculation to confirm that the structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

-

From the optimized structure, extract bond lengths, bond angles, and dihedral angles.

-

Simulate NMR and IR spectra for comparison with experimental data.

Figure 2: Computational analysis workflow.

Spectroscopic Analysis Protocols

4.3.1. NMR Spectroscopy

-

Dissolve a sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer.

-

Process the spectra (Fourier transformation, phasing, and baseline correction).

-

Analyze the chemical shifts, coupling constants, and integration to assign the signals to the respective nuclei in the molecule.

4.3.2. FTIR Spectroscopy

-

Prepare a sample of this compound, typically as a KBr pellet or a thin film.

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

Potential Biological Activity and Signaling Pathways

Some reports suggest that this compound exhibits sedative, hypnotic, and analgesic properties, which are often associated with modulation of the γ-aminobutyric acid (GABA) system in the central nervous system.[1] GABA is the primary inhibitory neurotransmitter in the brain, and its receptors, particularly the GABAₐ receptors, are the targets of many anesthetic and anxiolytic drugs.

While the precise mechanism of action for this compound is not yet fully elucidated, it is hypothesized to act as a positive allosteric modulator of GABAₐ receptors. This would lead to an enhancement of GABAergic neurotransmission and subsequent neuronal inhibition.

References

An In-depth Technical Guide to the Solubility of 4-Amino-2,5-difluorobenzotrifluoride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 4-Amino-2,5-difluorobenzotrifluoride, a key intermediate in pharmaceutical and agrochemical research. Due to a lack of extensive publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for researchers. It includes predicted solubility in a range of common organic solvents based on physicochemical principles, and detailed experimental protocols for the precise determination of solubility. This guide is intended to be a practical resource for scientists working with this compound, enabling them to generate reliable solubility data essential for process development, formulation, and analytical method design.

Introduction

This compound (CAS No. 114973-22-7) is a substituted aniline derivative whose trifluoromethyl and fluoro groups impart unique electronic properties and metabolic stability, making it a valuable building block in medicinal chemistry. Understanding its solubility in various organic solvents is critical for its synthesis, purification, and formulation. The principle of "like dissolves like" governs solubility, where the polarity of the solute and solvent are the primary determinants of miscibility. This compound possesses a polar amino group capable of hydrogen bonding, a nonpolar aromatic ring, and highly electronegative fluorine atoms, resulting in a complex solubility profile.

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound in a variety of organic solvents, categorized by polarity. These predictions are based on the compound's structure and general principles of chemical solubility.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The high polarity and hydrogen bond accepting capability of DMSO are expected to effectively solvate the polar amino group and interact with the aromatic system. |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar solvent capable of strong dipole-dipole interactions and hydrogen bonding with the amino group. | |

| Acetonitrile | Moderate | Acetonitrile is polar but a weaker hydrogen bond acceptor than DMSO or DMF, suggesting moderate solubility. | |

| Polar Protic | Methanol | Moderate | The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, interacting with the amino group. The nonpolar trifluoromethyl group may limit high solubility. |

| Ethanol | Moderate | Similar to methanol, but its slightly larger alkyl chain may slightly decrease its solvating power for this compound. | |

| Nonpolar Aromatic | Toluene | Moderate to Low | The aromatic ring of toluene will have favorable π-π stacking interactions with the benzene ring of the solute. However, the polarity of the amino and fluoro groups will limit high solubility. |

| Chlorinated | Dichloromethane (DCM) | Moderate to Low | DCM has a moderate dipole moment and can solvate a range of compounds. It is expected to offer moderate solubility. |

| Chloroform | Moderate to Low | Similar in polarity to DCM, it is expected to have comparable solvating power for this compound. | |

| Ethers | Tetrahydrofuran (THF) | Moderate | THF is a moderately polar ether that can act as a hydrogen bond acceptor, which should allow for reasonable solvation. |

| Diethyl Ether | Low | Diethyl ether is significantly less polar than THF and is a weaker hydrogen bond acceptor, suggesting lower solubility. | |

| Alkanes | Hexane | Very Low | As a nonpolar solvent, hexane will not effectively solvate the polar amino group, leading to very poor solubility. |

| Heptane | Very Low | Similar to hexane, heptane is a nonpolar solvent and is not expected to dissolve significant amounts of the compound. |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following sections detail the gravimetric method, a reliable and widely used technique for determining the thermodynamic solubility of a solid in a liquid solvent.

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Glass syringes

-

Volumetric flasks

-

Pipettes

-

Evaporating dishes or pre-weighed vials for drying

-

Vacuum oven

The overall process for determining solubility is outlined in the workflow below.

References

stability of 4-Amino-2,5-difluorobenzotrifluoride at room temperature

An In-depth Technical Guide to the Stability of 4-Amino-2,5-difluorobenzotrifluoride at Room Temperature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of this compound at ambient temperatures. The information is compiled from publicly available safety data sheets and chemical properties information. This document is intended to assist researchers, scientists, and professionals in drug development in the safe handling, storage, and application of this compound.

Chemical Identity and Properties

This compound is a substituted aniline derivative. Its key identifiers and physical properties are summarized below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 2,5-difluoro-4-(trifluoromethyl)aniline |

| CAS Number | 114973-22-7[1] |

| Molecular Formula | C₇H₄F₅N |

| Molecular Weight | 197.11 g/mol |

| Appearance | White crystalline solid |

| Boiling Point | 196 °C[2] |

| Density | 1.512 g/cm³[2] |

| Vapor Pressure | 0.701 mmHg at 25 °C[2] |

Stability Profile at Room Temperature

General assessments indicate that this compound is a stable compound under standard room temperature conditions. However, specific quantitative data on its degradation rate at ambient temperature is not extensively documented in publicly available literature. The stability of the compound is contingent upon proper storage and handling, away from conditions that could induce decomposition.

Recommended Storage Conditions

To ensure maximum stability and shelf-life, the following storage conditions are recommended:

| Condition | Recommendation |

| Temperature | Store in a cool place. Some suppliers recommend refrigeration (2-8°C) or storage at <15°C. |

| Atmosphere | Store under an inert gas atmosphere to prevent oxidation. |

| Container | Keep container tightly closed in a dry and well-ventilated place.[2] |

| Light Exposure | Store in a dark place to prevent light-induced degradation. |

Incompatible Materials and Hazardous Decomposition

Contact with certain substances can lead to the decomposition of this compound. It is crucial to avoid:

-

Strong oxidizing agents

-

Strong acids

-

Strong reducing agents

In the event of decomposition, hazardous byproducts may be released, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[3]

Experimental Protocol for Stability Assessment

Objective

To quantify the degradation of this compound over a specified period at a controlled room temperature (e.g., 25°C).

Materials and Methods

-

Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

-

Storage: Aliquot the stock solution into several sealed, airtight vials. Store one set of vials at the controlled room temperature (25°C) and another set under refrigerated conditions (2-8°C) as a control.

-

Time Points: Analyze samples at predetermined intervals (e.g., 0, 1, 3, 6, and 12 months).

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detector at a wavelength determined by the UV spectrum of the compound.

-

Quantification: Use the peak area to determine the concentration of the parent compound at each time point. The appearance of new peaks may indicate degradation products.

-

Data Analysis

The percentage of the remaining this compound at each time point relative to the initial concentration is calculated to determine the rate of degradation.

Visualized Workflows

The following diagrams illustrate key logical workflows relevant to the handling and stability assessment of this compound.

Conclusion

This compound is generally stable at room temperature, making it suitable for a variety of research and development applications. However, its stability is enhanced by storage in a cool, dry, dark environment under an inert atmosphere. For applications requiring stringent stability, it is recommended that researchers conduct their own stability studies using established methods such as HPLC to quantify degradation under their specific experimental conditions. Adherence to proper handling and storage protocols is paramount to ensure the integrity of the compound and the safety of laboratory personnel.

References

4-Amino-2,5-difluorobenzotrifluoride: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling protocols for 4-Amino-2,5-difluorobenzotrifluoride, a chemical intermediate utilized in pharmaceutical research and development. Due to its potential hazards, strict adherence to safety guidelines is imperative to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[1]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

Precautionary Statements: Users should wear suitable protective clothing, gloves, and eye/face protection.[2] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2] If an accident occurs or if you feel unwell, seek immediate medical attention and show the product label if possible.[2]

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C7H4F5N |

| Appearance | White crystalline solid[2] |

| Boiling Point | 196 °C[1] |

| Solubility | Low solubility in water, soluble in organic solvents[2] |

| Stability | Stable at room temperature[2] |

Toxicological Information

Detailed toxicological studies on this compound are limited. However, based on its hazard classification, it is considered toxic by inhalation, in contact with skin, and if swallowed.[2]

| Toxicity Endpoint | Value |

| Acute Oral Toxicity | Data not available |

| Acute Dermal Toxicity | Data not available |

| Acute Inhalation Toxicity | Data not available |

| Skin Corrosion/Irritation | Causes skin irritation[1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation[1] |

Experimental Protocols: Safe Handling and Personal Protective Equipment

Adherence to the following experimental workflow is critical to minimize exposure and ensure a safe laboratory environment.

Caption: Workflow for Safe Handling of this compound.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1]

-

Skin Protection: Wear chemical-impermeable gloves and fire/flame resistant and impervious clothing.[1]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]

First-Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[1] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |

Accidental Release Measures

In case of a spill or leak, the following procedures should be followed:

-

Personal Precautions: Avoid dust formation and contact with the skin and eyes.[1] Use personal protective equipment, including chemical impermeable gloves.[1]

-

Environmental Precautions: Prevent the chemical from entering drains.[1]

-

Containment and Cleanup: Collect the spilled material and place it in a suitable, closed container for disposal.[1] Use spark-proof tools and explosion-proof equipment.[1]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus.[1]

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a thorough understanding of the material's properties and the implementation of robust laboratory safety practices. Always consult the most up-to-date Safety Data Sheet (SDS) before working with this compound.

References

An In-Depth Technical Guide to 4-Amino-2,5-difluorobenzotrifluoride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2,5-difluorobenzotrifluoride, also known as 2,5-difluoro-4-(trifluoromethyl)aniline, is a fluorinated aromatic amine that serves as a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two fluorine atoms and a trifluoromethyl group on the aniline ring, imparts distinct electronic and lipophilic properties that are sought after in the design of novel bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, a detailed plausible synthesis protocol, and its applications in research and development.

Introduction and Historical Context

The precise date and original discoverer of this compound are not well-documented in readily available scientific literature or patents. Its emergence is intrinsically linked to the broader development of organofluorine chemistry, which has provided a plethora of novel building blocks for various industries since the mid-20th century. The introduction of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy for modulating their biological activity, metabolic stability, and physicochemical properties.

While a specific "discovery" paper for this compound is elusive, its utility as a research chemical and intermediate is evident from its commercial availability through various chemical suppliers. It is important to note that some databases have erroneously associated this compound with the sedative and hypnotic agent "flubritidine (Flubromazolam)"[1]. This is incorrect, as Flubromazolam is a structurally distinct benzodiazepine derivative. This compound is primarily recognized as a synthetic intermediate.

The history of fluorinated anilines, in a broader sense, has been driven by the demand for specialized intermediates in the pharmaceutical and agrochemical sectors. The synthesis of such compounds often involves multi-step processes, including halogenation, nitration, and reduction reactions on trifluoromethylated benzene precursors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 114973-22-7 | [2] |

| Molecular Formula | C₇H₄F₅N | [1] |

| Molecular Weight | 197.11 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Boiling Point | 196 °C | [1] |

| Flash Point | 75.5 °C | [1] |

| Density | 1.512 g/cm³ | [1] |

| pKa | 0.35 ± 0.10 (Predicted) | [1] |

| Solubility | Low solubility in water, soluble in organic solvents. | [1] |

Plausible Synthesis Pathway

A potential precursor for this synthesis is 1,4-difluoro-2-(trifluoromethyl)benzene. The synthesis would proceed in two main steps:

-

Nitration: The nitration of 1,4-difluoro-2-(trifluoromethyl)benzene to form 1,4-difluoro-2-nitro-5-(trifluoromethyl)benzene.

-

Reduction: The subsequent reduction of the nitro group to an amine to yield this compound.

Caption: Plausible two-step synthesis of this compound.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical, yet chemically sound, experimental protocols for the plausible synthesis pathway described above. These are based on general procedures for similar transformations.

Step 1: Synthesis of 1,4-difluoro-2-nitro-5-(trifluoromethyl)benzene (Nitration)

-

Materials:

-

1,4-difluoro-2-(trifluoromethyl)benzene

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred solution of concentrated sulfuric acid, cooled in an ice bath, add 1,4-difluoro-2-(trifluoromethyl)benzene dropwise, maintaining the temperature below 10 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, pour the mixture slowly onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or distillation to obtain pure 1,4-difluoro-2-nitro-5-(trifluoromethyl)benzene.

-

Step 2: Synthesis of this compound (Reduction)

-

Materials:

-

1,4-difluoro-2-nitro-5-(trifluoromethyl)benzene

-

Ethanol (EtOH) or Acetic Acid (AcOH)

-

Iron powder (Fe)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred suspension of iron powder in a mixture of ethanol and water (or acetic acid), add a solution of 1,4-difluoro-2-nitro-5-(trifluoromethyl)benzene in ethanol.

-

Add concentrated hydrochloric acid dropwise to initiate the reduction. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the residue with a solution of sodium hydroxide or sodium carbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

Caption: General experimental workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is primarily utilized as a building block in the synthesis of more complex molecules. Its trifluoromethyl group and fluorine substituents make it an attractive starting material for the development of new pharmaceuticals and agrochemicals. The incorporation of fluorine can enhance a molecule's metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug design.

While specific drugs or commercial products containing this exact fragment are not prominently documented, its structural motifs are found in various research compounds. Its potential applications lie in areas where fluorinated anilines are commonly employed, such as:

-

Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors used in oncology.

-

GPCR Ligands: Fluorinated aromatic compounds are often used to develop ligands for G-protein coupled receptors.

-

Agrochemicals: Herbicides and pesticides frequently incorporate fluorinated aromatic rings to enhance their efficacy and environmental stability.

-

Materials Science: There is growing interest in using fluorinated organic molecules in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

References

Methodological & Application

Application Notes and Protocols for 4-Amino-2,5-difluorobenzotrifluoride in Agrochemical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific, commercialized agrochemicals derived directly from 4-amino-2,5-difluorobenzotrifluoride are not extensively documented in publicly available literature, its structural motifs—a trifluoromethyl group and a difluoroaniline moiety—are hallmarks of many modern agrochemicals. The incorporation of fluorine atoms into active ingredients is a widely utilized strategy in agrochemical design to enhance efficacy, metabolic stability, and target binding. This document outlines the potential applications, hypothetical experimental protocols, and anticipated structure-activity relationships for this compound as a valuable building block in the discovery of novel herbicides, fungicides, and insecticides.

Potential Applications in Agrochemical Synthesis

This compound serves as a versatile precursor for a variety of agrochemical classes. The amino group can be readily transformed into a wide range of functionalities, allowing for its incorporation into diverse molecular scaffolds. The trifluoromethyl group often enhances the lipophilicity and metabolic stability of a molecule, which can improve its uptake and translocation in plants or insects, and reduce its degradation rate. The difluoro substitution pattern on the aromatic ring can influence the molecule's binding affinity to target enzymes or receptors and can block sites of metabolic attack.

Potential agrochemical classes that could be synthesized from this intermediate include:

-

Herbicides: Phenylurea, phenoxyacetic acid, and sulfonylurea herbicides.

-

Fungicides: Strobilurin, triazole, and succinate dehydrogenase inhibitor (SDHI) fungicides.

-

Insecticides: Pyrethroid, neonicotinoid, and diamide insecticides.

Hypothetical Structure-Activity Relationships

The unique combination of substituents in this compound is expected to confer specific properties to the resulting agrochemical candidates. The following diagram illustrates the potential contributions of each structural feature to the overall biological activity.

Caption: Structure-Activity Relationship of this compound.

Illustrative Data on Hypothetical Compounds

The following table presents hypothetical data for a series of imagined agrochemical candidates derived from this compound to demonstrate how quantitative data for such compounds would be presented. Note: This data is for illustrative purposes only and is not derived from actual experimental results.

| Compound ID | Target Pest/Weed | Bioassay | IC50 / LC50 (µM) | In Planta Efficacy (% Control @ 100 g/ha) |

| ADFB-H1 | Amaranthus retroflexus | Inhibition of Photosystem II | 0.5 | 92 |

| ADFB-H2 | Setaria viridis | Inhibition of ACCase | 1.2 | 85 |

| ADFB-F1 | Puccinia triticina | Inhibition of ergosterol biosynthesis | 0.8 | 88 |

| ADFB-F2 | Botrytis cinerea | Inhibition of succinate dehydrogenase | 0.3 | 95 |

| ADFB-I1 | Myzus persicae | Modulation of nicotinic acetylcholine receptor | 0.1 | 98 |

| ADFB-I2 | Plutella xylostella | Ryanodine receptor activation | 0.05 | 99 |

Experimental Protocols

The following are generalized, hypothetical protocols for the synthesis of agrochemical intermediates from this compound.

Protocol 1: Synthesis of a Novel Phenylurea Herbicide Candidate

This protocol describes the synthesis of a hypothetical N-(2,5-difluoro-4-(trifluoromethyl)phenyl)-N',N'-dimethylurea, a potential herbicide.

Workflow Diagram:

Caption: Synthesis of a Phenylurea Herbicide Candidate.

Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Isocyanate Formation: Cool the solution to 0°C in an ice bath. Add a solution of triphosgene (0.4 eq.) in anhydrous THF dropwise over 30 minutes. Stir the reaction mixture at 0°C for 2 hours.

-

Urea Formation: To the resulting isocyanate solution, add dimethylamine (2.0 eq., as a solution in THF or as a gas) dropwise at 0°C.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired phenylurea.

Protocol 2: Synthesis of a Novel Amide Fungicide Intermediate

This protocol outlines the synthesis of a hypothetical amide intermediate, which could be a precursor for various fungicides.

Workflow Diagram:

Caption: Synthesis of an Amide Fungicide Intermediate.

Methodology:

-

Reaction Setup: To a solution of this compound (1.0 eq.) in dichloromethane, add pyridine (1.2 eq.) as a base.

-

Acylation: Cool the mixture to 0°C and add the desired acyl chloride (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, 1.1 eq.) dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 16 hours.

-

Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the resulting solid by recrystallization or column chromatography to obtain the pure amide product.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of next-generation agrochemicals. Its unique electronic and steric properties make it an attractive starting material for creating novel active ingredients with potentially improved biological performance and desirable environmental profiles. The protocols and structure-activity relationship concepts presented herein provide a foundational framework for researchers to begin exploring the potential of this versatile intermediate in agrochemical discovery.

The Versatility of 4-Amino-2,5-difluorobenzotrifluoride as a Key Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

4-Amino-2,5-difluorobenzotrifluoride is a specialized aromatic amine that holds significant promise as a versatile chemical intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique trifluoromethyl and difluoro substitutions on the aniline scaffold provide a powerful tool for medicinal chemists and process chemists to introduce fluorine atoms into target molecules, thereby modulating their physicochemical and biological properties. This application note explores the utility of this compound, providing insights into its potential reactions and applications, along with generalized experimental protocols.

Chemical Profile and Safety Information

Before its use in any synthetic protocol, it is crucial to understand the chemical properties and safety considerations associated with this compound.

| Property | Value | Reference |

| Chemical Formula | C₇H₄F₅N | [1] |

| Appearance | White crystalline solid | [1] |

| Boiling Point | 196 °C | [2] |

| Solubility | Soluble in organic solvents | [1] |

Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Synthetic Applications and Protocols

The primary utility of this compound lies in its function as a building block for more complex molecules. The amino group serves as a versatile handle for a wide range of chemical transformations.

Synthesis of Substituted Pyrazoles

A common application of aromatic amines is in the synthesis of heterocyclic compounds like pyrazoles, which are core structures in many pharmaceuticals. For instance, celecoxib, a well-known COX-2 inhibitor, features a pyrazole ring. While a direct synthesis of a celecoxib analogue from this compound is not explicitly detailed in the provided search results, a general synthetic strategy can be outlined based on established pyrazole syntheses.

The general workflow for the synthesis of a trifluoromethyl-substituted pyrazole from an aniline derivative involves a diazotization reaction followed by a condensation reaction.

Figure 1: General workflow for the synthesis of a substituted pyrazole from this compound.

Experimental Protocol (General):

-

Diazotization:

-

Dissolve this compound in a suitable acidic solution (e.g., aqueous HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

-

Stir the mixture for a designated time to ensure complete formation of the diazonium salt.

-

-

Condensation:

-

In a separate flask, dissolve the desired 1,3-diketone in a suitable solvent.

-

Slowly add the freshly prepared diazonium salt solution to the diketone solution, maintaining a controlled temperature.

-

Allow the reaction to proceed for several hours or until completion, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Work up the reaction mixture by extraction and purify the crude product by crystallization or column chromatography to obtain the desired substituted pyrazole.

-

Synthesis of Fluorinated Benzimidazoles

Benzimidazoles are another class of heterocyclic compounds with significant therapeutic applications. The synthesis of fluorinated benzimidazoles can be achieved by the condensation of a diaminoarene with a carboxylic acid or its derivative. While a direct protocol starting from this compound is not available, a plausible synthetic route would first involve the introduction of a second amino group ortho to the existing one, followed by cyclization.

Figure 2: A potential workflow for the synthesis of a fluorinated benzimidazole.

Experimental Protocol (Hypothetical):

-

Nitration:

-

Carefully add this compound to a mixture of concentrated nitric acid and sulfuric acid at low temperature.

-

Control the reaction temperature and monitor the progress by TLC.

-

Upon completion, pour the reaction mixture over ice and collect the precipitated nitro-amino intermediate.

-

-

Reduction:

-

Dissolve the nitro-amino intermediate in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a reducing agent (e.g., tin(II) chloride, or catalytic hydrogenation with Pd/C).

-

Monitor the reaction until the reduction of the nitro group is complete.

-

Isolate the resulting diamino intermediate.

-

-

Condensation and Cyclization:

-

React the diamino intermediate with a carboxylic acid or an aldehyde in the presence of a condensing agent or under acidic conditions.

-

Heat the reaction mixture to facilitate cyclization.

-

Purify the resulting fluorinated benzimidazole using appropriate techniques.

-

Conclusion

This compound is a valuable building block for the synthesis of fluorinated organic molecules with potential applications in drug discovery and materials science. Its reactivity, centered around the versatile amino group, allows for the construction of a variety of heterocyclic scaffolds. While specific, detailed protocols for its use are not widely available in the public domain, the general synthetic strategies outlined in these application notes provide a solid foundation for researchers to develop their own methodologies for incorporating this promising intermediate into their synthetic programs. Further research into the reaction scope and optimization of conditions will undoubtedly expand the utility of this compound in creating novel and functional molecules.

References

- 1. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of 4-Amino-2,5-difluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 4-Amino-2,5-difluorobenzotrifluoride, a key intermediate in pharmaceutical and specialty chemical synthesis. The following methods are outlined: recrystallization, column chromatography, and distillation. Additionally, analytical techniques for assessing purity are discussed.

Overview of Purification Strategies

This compound is a white crystalline solid that is soluble in organic solvents.[1] The choice of purification method will depend on the nature and quantity of impurities present in the crude material. For general purification from minor impurities, recrystallization is often sufficient. For separation from closely related structural isomers or other components with similar solubility, column chromatography is recommended. In cases where the compound is synthesized in a high-boiling solvent or contains non-volatile impurities, distillation can be an effective purification step.

A general workflow for the purification and analysis of this compound is presented below.

Caption: General purification and analysis workflow for this compound.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a given solvent at different temperatures. The principle involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while the impurities remain dissolved.

Table 1: Recommended Solvents and Conditions for Recrystallization

| Solvent System | Rationale |

| Methanol | Often effective for polar organic molecules.[2] |

| Ethanol | Similar to methanol, a good choice for dissolving polar compounds.[2] |

| Dichloromethane/Methanol | A solvent pair where dichloromethane acts as the primary solvent and methanol as the anti-solvent to induce crystallization.[3] |

| Toluene | Used for refining similar compounds.[4] |

Experimental Protocol for Recrystallization

-

Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture gently to determine if the compound dissolves completely. The ideal solvent will dissolve the compound when hot but not when cold.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

-

Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a receiving flask to prevent premature crystallization.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

-

Cooling: Once crystals have formed at room temperature, cool the flask in an ice bath to maximize the yield of the purified crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For the purification of this compound, silica gel is a common stationary phase.

Table 2: Suggested Parameters for Column Chromatography

| Parameter | Recommendation | Rationale/Reference |

| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) | Standard for moderately polar organic compounds. |

| Mobile Phase | n-Hexane / Ethyl Acetate (e.g., 4:1 v/v) | A common solvent system for separating aromatic amines. A similar ratio was used for a related compound.[5] |

| Dichloromethane / n-Hexane (e.g., 2:1 v/v) | Alternative solvent system for controlling polarity.[6] | |

| Elution | Gradient or Isocratic | Start with a less polar solvent system and gradually increase polarity if necessary. |

Experimental Protocol for Column Chromatography

-

TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot the solution onto a TLC plate and develop it using different ratios of n-hexane and ethyl acetate to find a solvent system that gives the desired compound an Rf value of approximately 0.2-0.3.

-

Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent that will be adsorbed at the top of the column. Carefully load the sample onto the top of the silica gel bed.

-

Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Distillation

Distillation is a purification method for liquids or solids with sufficiently high vapor pressure. For this compound, which is a solid at room temperature, vacuum distillation can be employed to lower the boiling point and prevent decomposition.

Table 3: Estimated Distillation Parameters

| Parameter | Estimated Value | Rationale/Reference |

| Boiling Point (at atmospheric pressure) | Not available | A related compound, 4-amino-2-fluorobenzotrifluoride, has a boiling point of 203.8°C at 760 mmHg. |

| Boiling Point (under vacuum) | 109-111 °C / 25 mmHg | This is the boiling point of the related compound 4-amino-3-fluorobenzotrifluoride.[5] |

Experimental Protocol for Vacuum Distillation

-

Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Charging the Flask: Place the crude this compound into the round-bottom flask.

-

Applying Vacuum: Gradually apply vacuum to the system.

-

Heating: Heat the distillation flask gently using a heating mantle.

-

Collecting Fractions: Collect the fraction that distills over at a constant temperature.

-

Cooling and Collection: Once the distillation is complete, allow the apparatus to cool before releasing the vacuum and collecting the purified product.

Purity Assessment

The purity of the final product should be confirmed using appropriate analytical techniques.

Caption: Analytical methods for the purity assessment of this compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for determining the purity of a compound and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water or a buffer is a common starting point.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the volatility and purity of the compound, as well as to identify any volatile impurities by their mass spectra.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are powerful tools for confirming the structure of the purified compound and detecting any structurally related impurities. The presence of fluorine atoms makes ¹⁹F NMR a particularly useful technique.

By following these detailed protocols and adapting them as necessary, researchers can effectively purify this compound to the high degree of purity required for research and development applications.

References

Application Note: Laboratory-Scale Synthesis of 2,5-Difluoro-4-(trifluoromethyl)aniline

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed two-step protocol for the laboratory-scale synthesis of 2,5-difluoro-4-(trifluoromethyl)aniline, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the regioselective nitration of commercially available 1,4-difluoro-2-(trifluoromethyl)benzene to yield 2,5-difluoro-1-nitro-4-(trifluoromethyl)benzene. Subsequent reduction of the nitro intermediate affords the target aniline. This document outlines detailed experimental procedures, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow to ensure reproducibility and facilitate implementation in a research setting.

Introduction

Fluorinated anilines are crucial intermediates in the development of pharmaceuticals and agrochemicals due to the unique physicochemical properties imparted by fluorine and trifluoromethyl substituents, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. 2,5-Difluoro-4-(trifluoromethyl)aniline, in particular, serves as a key precursor for the synthesis of a variety of complex molecules. The synthetic route described herein is a robust and accessible method for obtaining this compound in a laboratory setting.

Synthesis Overview

The synthesis of 2,5-difluoro-4-(trifluoromethyl)aniline is achieved in two sequential steps:

-

Nitration: The starting material, 1,4-difluoro-2-(trifluoromethyl)benzene, undergoes electrophilic aromatic substitution with a nitrating agent to introduce a nitro group at the C1 position, directed by the activating fluorine atoms and the meta-directing trifluoromethyl group.

-

Reduction: The resulting 2,5-difluoro-1-nitro-4-(trifluoromethyl)benzene is then subjected to reduction to convert the nitro functionality into the desired primary amine.

Experimental Protocols

Step 1: Synthesis of 2,5-Difluoro-1-nitro-4-(trifluoromethyl)benzene

This protocol is adapted from the nitration of a structurally similar compound, 1,4-difluorobenzene.

Materials:

-

1,4-Difluoro-2-(trifluoromethyl)benzene

-

Concentrated Sulfuric Acid (98%)

-

Potassium Nitrate

-

Ice

-

Deionized Water

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and an ice bath, carefully add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0-5 °C.

-

Slowly add 1,4-difluoro-2-(trifluoromethyl)benzene to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

-

Once the addition is complete, add potassium nitrate portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition of potassium nitrate, continue stirring the reaction mixture at 0-5 °C for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 2,5-difluoro-1-nitro-4-(trifluoromethyl)benzene.

Step 2: Synthesis of 2,5-Difluoro-4-(trifluoromethyl)aniline

This protocol is based on the standard reduction of aromatic nitro compounds using catalytic hydrogenation.

Materials:

-

2,5-Difluoro-1-nitro-4-(trifluoromethyl)benzene

-

Ethanol

-

10% Palladium on Carbon (Pd/C)

-

Hydrogen Gas (H₂)

-

Celite®

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve 2,5-difluoro-1-nitro-4-(trifluoromethyl)benzene in ethanol.

-

Carefully add 10% Pd/C to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the Celite® pad with ethanol.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 2,5-difluoro-4-(trifluoromethyl)aniline.

-

If necessary, the product can be further purified by column chromatography or distillation under reduced pressure.

Data Presentation

Table 1: Reactants and Expected Products

| Step | Starting Material | Key Reagents | Product |

| 1 | 1,4-Difluoro-2-(trifluoromethyl)benzene | H₂SO₄, KNO₃ | 2,5-Difluoro-1-nitro-4-(trifluoromethyl)benzene |

| 2 | 2,5-Difluoro-1-nitro-4-(trifluoromethyl)benzene | H₂, 10% Pd/C | 2,5-Difluoro-4-(trifluoromethyl)aniline |

Table 2: Physicochemical Data of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 1,4-Difluoro-2-(trifluoromethyl)benzene | C₇H₃F₅ | 182.09 | Colorless liquid |

| 2,5-Difluoro-1-nitro-4-(trifluoromethyl)benzene | C₇H₂F₅NO₂ | 227.09 | Yellow solid/oil |

| 2,5-Difluoro-4-(trifluoromethyl)aniline | C₇H₄F₅N | 197.11 | Colorless to pale yellow solid/liquid |

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for 2,5-difluoro-4-(trifluoromethyl)aniline.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Concentrated acids are highly corrosive and should be handled with extreme care.

-

Catalytic hydrogenation with Pd/C is potentially flammable and should be conducted with appropriate safety measures.

Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized by qualified personnel based on laboratory conditions and available equipment. The procedures are based on established chemical principles and analogous transformations reported in the chemical literature.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-2,5-difluorobenzotrifluoride

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Amino-2,5-difluorobenzotrifluoride, with a focus on improving reaction yield.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield can stem from several factors, primarily related to incomplete reactions, side product formation, or product degradation. Below is a breakdown of potential causes and solutions based on common synthetic routes.

-

For Nucleophilic Aromatic Substitution (SNAr) Route (from 2,5-difluorobenzotrifluoride):

-

Incomplete Reaction: The reaction of 2,5-difluorobenzotrifluoride with ammonia often requires high pressure and temperature to proceed efficiently. Insufficient temperature or pressure can lead to low conversion.

-

Solution: Gradually increase the reaction temperature and pressure within the limits of your equipment. Monitor the reaction progress by GC or TLC to find the optimal conditions. Ensure the autoclave is properly sealed to maintain pressure.

-

-

Side Product Formation: Isomeric aminodifluorobenzotrifluorides can form, although the substitution at the 4-position is generally favored due to the electronic effects of the trifluoromethyl group.

-